![molecular formula C20H22N4O B2759817 2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 866010-70-0](/img/structure/B2759817.png)

2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

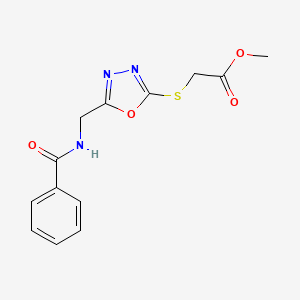

This compound is a derivative of quinazolinone, a class of organic compounds known for their diverse range of biological activities . The compound has a molecular weight of 330.38 .

Synthesis Analysis

The synthesis of similar compounds often involves reductive amination, a process that involves the conversion of a carbonyl group to an amine via an intermediate imine . This process is often carried out with reducing agents such as sodium cyanoborohydride .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, compounds with similar structures have been reported to exhibit significant antibacterial and antifungal activity . This suggests that the compound may interact with biological targets in a way that disrupts the growth or function of certain microorganisms .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties . It has been synthesized and tested for its efficacy against various bacterial and fungal strains. The presence of the benzylpiperazin moiety contributes to its ability to act as an enzyme inhibitor, disrupting the metabolic processes of microbial cells .

Carbonic Anhydrase Inhibition

In the field of enzyme inhibition , this compound has been evaluated for its potential to inhibit carbonic anhydrases (CAs). These enzymes are involved in critical physiological processes, and their inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and even certain cancers .

Pharmacokinetic Modulation

The piperazine ring within the compound’s structure is known for its role in modulating pharmacokinetic properties of drugs. This includes influencing the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, which is crucial for drug development .

Psychoactive Substance Research

Piperazine derivatives are also studied for their psychoactive effects. While the therapeutic applications are significant, there is also research into the potential misuse of such compounds as recreational drugs. Understanding their action can help in developing antidotes and preventive measures .

Antitumor Activity

Compounds with the benzylpiperazin structure have been investigated for their antitumor activities . They may work by interfering with the signaling pathways that promote cancer cell growth and proliferation, making them candidates for anticancer drug development .

Environmental Toxicology

In environmental science, the toxicity and degradation of such compounds are studied to understand their impact on ecosystems. Research into the environmental toxicology of benzylpiperazin derivatives helps in assessing the risks and establishing safe levels for their presence in the environment .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c25-20-17-8-4-5-9-18(17)21-19(22-20)15-24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTRMRSOTGJIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2759734.png)

![Methyl 4-[[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2759736.png)

![[1-(4-Butylphenyl)ethyl]amine](/img/structure/B2759744.png)

![3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide](/img/structure/B2759745.png)

![2-amino-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2759748.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2759752.png)